molecular formula C29H21N3O3S2 B2563524 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide CAS No. 379236-14-3

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide

Cat. No.: B2563524
CAS No.: 379236-14-3
M. Wt: 523.63
InChI Key: WUZQBGGMIACONU-UHFFFAOYSA-N
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Description

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a complex organic compound with a unique structure that combines elements of furan, thieno[2,3-d]pyrimidine, and naphthalene

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the furan and naphthalene moieties. Key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: This step involves the use of a furan derivative, such as 5-methylfuran, which is introduced via a substitution reaction.

    Introduction of the naphthalene moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is unique due to its combination of furan, thieno[2,3-d]pyrimidine, and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide (CAS No. 379236-43-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C29H21N3O3S2C_{29}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of 523.63 g/mol. The structure integrates various pharmacologically relevant moieties, including thieno[2,3-d]pyrimidine and naphthalene components, which may contribute to its biological activity.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Formation of the Thieno[2,3-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of the Furan Ring : Substitution reactions utilizing derivatives like 5-methylfuran.
  • Attachment of the Naphthalene Moiety : Coupling reactions such as Suzuki or Heck reactions.

Antimicrobial Properties

Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance:

  • A study evaluated various derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, revealing that specific thienopyrimidine compounds demonstrated potent antibacterial effects with Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and E. coli .

Cytotoxicity

In vitro cytotoxicity assessments using MTT assays have shown that some derivatives maintain low toxicity profiles while exhibiting effective antimicrobial activities. For example, certain compounds were found non-toxic at concentrations up to 200 µmol/L .

While the exact mechanism remains partially elucidated, it is suggested that these compounds may:

  • Interact with bacterial DNA gyrase or other critical enzymes involved in bacterial replication and metabolism.
  • Modulate oxidative stress pathways .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of thienopyrimidine derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions at the amido or imino positions were particularly effective against multiple microbial strains .
    CompoundMIC (µM)Activity
    4c0.21Antibacterial
    4e0.25Antibacterial
    5g0.30Antibacterial
  • Toxicity Assessment : The hemolytic activity of potent compounds was assessed to ensure safety profiles suitable for further development in therapeutic applications .

Properties

IUPAC Name

2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21N3O3S2/c1-18-11-14-24(35-18)23-16-36-27-26(23)28(34)32(22-9-3-2-4-10-22)29(31-27)37-17-25(33)30-21-13-12-19-7-5-6-8-20(19)15-21/h2-16H,17H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQBGGMIACONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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